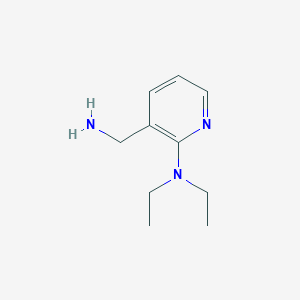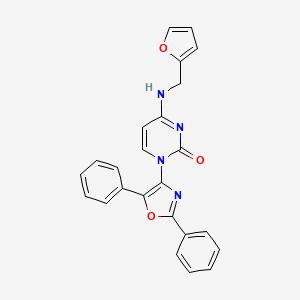![molecular formula C7H9NO B2787759 Rac-(1r,6s)-7-azabicyclo[4.2.0]oct-3-en-8-one CAS No. 20205-48-5; 77131-40-9](/img/structure/B2787759.png)
Rac-(1r,6s)-7-azabicyclo[4.2.0]oct-3-en-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(1r,6s)-7-azabicyclo[4.2.0]oct-3-en-8-one: is a bicyclic compound that features a nitrogen atom within its ring structure. This compound is notable for its unique structural properties, which include a quasi-planar β-lactam moiety and a rigid cyclohexane ring that can assume either a flexible boat form or a flexible half-chair form . These structural characteristics make it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of Rac-(1r,6s)-7-azabicyclo[4.2.0]oct-3-en-8-one typically involves several steps, including the formation of the bicyclic ring system and the introduction of the nitrogen atom. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For example, the compound can be synthesized through the reaction of a suitable diene with a nitrogen-containing reagent under controlled temperature and pressure conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Rac-(1r,6s)-7-azabicyclo[4.2.0]oct-3-en-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Aplicaciones Científicas De Investigación
Rac-(1r,6s)-7-azabicyclo[4.2.0]oct-3-en-8-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Mecanismo De Acción
The mechanism of action of Rac-(1r,6s)-7-azabicyclo[4.2.0]oct-3-en-8-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Rac-(1r,6s)-7-azabicyclo[4.2.0]oct-3-en-8-one can be compared with other similar compounds, such as:
cis-6-Azabicyclo[3.2.0]heptan-7-one: This compound has a similar bicyclic structure but differs in the size and arrangement of its rings.
7-Methyl-7-azabicyclo[4.2.0]oct-3-en-8-one: This compound features a methyl group attached to the nitrogen atom, which can influence its chemical and biological properties.
3,4-Dibromo-7-methyl-7-azabicyclo[4.2.0]octan-8-one: The presence of bromine atoms in this compound can significantly alter its reactivity and interactions with other molecules.
These comparisons highlight the uniqueness of Rac-(1r,6s)-7-azabicyclo[42
Propiedades
Número CAS |
20205-48-5; 77131-40-9 |
|---|---|
Fórmula molecular |
C7H9NO |
Peso molecular |
123.155 |
Nombre IUPAC |
(1S,6R)-7-azabicyclo[4.2.0]oct-3-en-8-one |
InChI |
InChI=1S/C7H9NO/c9-7-5-3-1-2-4-6(5)8-7/h1-2,5-6H,3-4H2,(H,8,9)/t5-,6+/m0/s1 |
Clave InChI |
IHROAFZNBVGGFN-NTSWFWBYSA-N |
SMILES |
C1C=CCC2C1C(=O)N2 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-(3-fluorophenyl)-10-thia-1,8-diazatricyclo[7.4.0.0?,?]trideca-2(7),3,5,8-tetraen-13-one](/img/structure/B2787677.png)
![methyl 3-[({[2,3'-bipyridine]-4-yl}methyl)sulfamoyl]-4-methoxybenzoate](/img/structure/B2787678.png)

![2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)butanamide](/img/structure/B2787680.png)

![4-tert-butyl-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2787683.png)

![2-[(2,4-Difluorophenyl)methoxy]-1,3-thiazole](/img/structure/B2787686.png)

![4-[(2-{[(benzylcarbamoyl)methyl]sulfanyl}-6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2787691.png)
![2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride](/img/structure/B2787692.png)

![4-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)pyridine](/img/structure/B2787697.png)
